mTOR Co-Inhibition Distinguishes PI3K-IN-37 from Pan-Class I PI3K Inhibitors
PI3K-IN-37 exhibits potent mTOR inhibition (IC50 = 4 nM) in addition to class I PI3K isoform inhibition. This contrasts sharply with pan-PI3K inhibitor ZSTK474, which shows weak mTOR inhibition (less than 40% inhibition at 100 μM, with no inhibition at 0.1 μM) [1]. The inclusion of mTOR activity in PI3K-IN-37's inhibition profile provides simultaneous suppression of two critical signaling nodes in a single compound, whereas ZSTK474 users must consider alternative mTOR-targeting strategies .
| Evidence Dimension | mTOR biochemical inhibition |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | ZSTK474: IC50 >100 μM (less than 40% inhibition at 100 μM, no inhibition at 0.1 μM) |
| Quantified Difference | PI3K-IN-37 inhibits mTOR at sub-nanomolar concentrations; ZSTK474 shows negligible mTOR activity |
| Conditions | Biochemical enzymatic assay (recombinant mTOR) |
Why This Matters
Selection of a pan-PI3K inhibitor without mTOR activity (e.g., ZSTK474) leaves mTOR signaling intact, whereas PI3K-IN-37 delivers dual-pathway inhibition in one compound, reducing experimental complexity and potential additive toxicity from multiple agents.
- [1] Universal Biologicals. ZSTK474 Product Page. CS-0083. IC50: PI3Kα 16 nM, PI3Kβ 44 nM, PI3Kδ 4.6 nM, PI3Kγ 49 nM; mTOR inhibition weak at 100 μM. View Source
